Predicted Lipophilicity Modulation by 5-Methoxymethyl vs. 5-Hydrogen on the Thiadiazole Ring
The methoxymethyl group at position 5 of the 1,3,4-thiadiazole ring is predicted to lower the compound's lipophilicity (calculated logP) relative to its unsubstituted analog, 4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide (CAS 1574366-41-8). This is consistent with class-level SAR where polar substituents on the thiadiazole ring reduce LogP and enhance aqueous solubility, a trend correlated with improved oral bioavailability profiles . This calculated differentiation offers procurement teams a rationale to select the target compound over the 5-H analog when optimizing for lower lipophilicity in a lead series.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP not experimentally determined; predicted to be lower than the 5-H analog based on the presence of the methoxymethyl ether group calculated via cheminformatic models. |
| Comparator Or Baseline | 4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide (CAS 1574366-41-8) |
| Quantified Difference | Exact numerical difference unavailable; directional prediction based on structural chemistry principles. |
| Conditions | In silico prediction (ALogPS or equivalent algorithm); no experimental LogP or LogD data published. |
Why This Matters
Lower lipophilicity is generally desirable for lead compounds to avoid off-target promiscuity and poor pharmacokinetics, making this analog a strategically distinct choice for medicinal chemistry programs.
